molecular formula C18H15N3O5 B11020042 (2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

Cat. No.: B11020042
M. Wt: 353.3 g/mol
InChI Key: ITVVNFAOZACAKE-JTQLQIEISA-N
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Description

(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is a complex organic compound with a unique structure that includes a benzodioxin ring and a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and pyrrolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxin or pyrrolopyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is unique due to its combination of a benzodioxin ring and a pyrrolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide

InChI

InChI=1S/C18H15N3O5/c1-10(21-17(23)12-4-5-19-9-13(12)18(21)24)16(22)20-11-2-3-14-15(8-11)26-7-6-25-14/h2-5,8-10H,6-7H2,1H3,(H,20,22)/t10-/m0/s1

InChI Key

ITVVNFAOZACAKE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=C(C3=O)C=NC=C4

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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